molecular formula C13H16FNO4 B8098292 Boc-(r)-2-amino-2-(3-fluorophenyl)acetic acid

Boc-(r)-2-amino-2-(3-fluorophenyl)acetic acid

Cat. No.: B8098292
M. Wt: 269.27 g/mol
InChI Key: BMSUXJZKOGWPGP-SNVBAGLBSA-N
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Description

Boc-(R)-2-amino-2-(3-fluorophenyl)acetic acid (CAS 209680-91-1) is a non-natural, chiral amino acid derivative of high value in organic and medicinal chemistry research. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amine function of a 3-fluorophenylglycine core. The Boc group is widely utilized to protect amines during synthetic sequences, as it is stable to bases and nucleophiles but can be cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) . This orthogonal stability makes it an indispensable tool for the synthesis of complex peptides and small molecules. The primary research application of this building block is in the solid-phase and solution-phase synthesis of peptides and peptidomimetics. Its chiral (R)-configuration and the hydrophobic, electron-withdrawing 3-fluorophenyl side chain are key for constructing biologically active molecules and studying structure-activity relationships. Researchers employ it to introduce specific conformational constraints or to modulate the lipophilicity and metabolic stability of potential therapeutic candidates. The compound is typically supplied with a high purity of 97-98% and should be stored sealed in a dry environment, ideally between 2-8°C . Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSUXJZKOGWPGP-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-2-amino-2-(3-fluorophenyl)acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.

    Formation of the Acetic Acid Backbone: The acetic acid backbone is formed through a series of reactions, including alkylation and oxidation.

Industrial Production Methods

Industrial production of Boc-®-2-amino-2-(3-fluorophenyl)acetic acid involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Boc-®-2-amino-2-(3-fluorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

Boc-(R)-2-amino-2-(3-fluorophenyl)acetic acid exhibits significant biological activities that make it a candidate for various therapeutic applications:

  • Neuroprotective Effects : Preliminary studies suggest that the compound may modulate neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases .
  • Binding Affinity Studies : Interaction studies have shown that this compound has notable binding affinities with specific receptors, which is crucial for understanding its mechanism of action .

Therapeutic Applications

  • Pharmaceutical Development :
    • The compound serves as a scaffold for developing new drugs targeting neurological disorders due to its ability to influence neurotransmitter pathways.
    • Its structural similarities with other compounds (e.g., Boc-(R)-phenylalanine) suggest potential anti-inflammatory and analgesic properties .
  • Drug Design :
    • This compound can be utilized in the design of ligands for various receptors, particularly those involved in smoking cessation therapies .
    • The compound's unique configuration may enhance selectivity and efficacy compared to similar compounds .

Mechanism of Action

The mechanism of action of Boc-®-2-amino-2-(3-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity and specificity, while the Boc group provides stability during chemical transformations. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The substitution pattern on the phenyl ring significantly alters physicochemical and biological properties. Below is a comparison with key analogs:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications References
Boc-(R)-2-amino-2-(3-fluorophenyl)acetic acid 3-F 169.15 High electronegativity; potential for enhanced binding in medicinal chemistry .
(R)-2-Amino-2-(4-chlorophenyl)acetic acid HCl 4-Cl 205.61 (HCl salt) Increased lipophilicity; used in peptide synthesis .
2-(Boc-amino)-2-(3-thiophenyl)acetic acid 3-thiophene 255.30 Sulfur atom enhances π-π interactions; used in heterocyclic drug design .
Boc-(R)-2-amino-2-(4-methoxyphenyl)acetic acid 4-OMe 281.31 Electron-donating methoxy group improves solubility .

Key Observations :

  • Fluorine (3-F): Electron-withdrawing nature increases stability and metabolic resistance compared to electron-donating groups like methoxy (4-OMe) .
  • Chlorine (4-Cl): Higher molecular weight and lipophilicity may improve membrane permeability but reduce aqueous solubility .
  • Thiophene : Sulfur’s polarizability enhances binding to aromatic receptors, differing from fluorine’s electronegativity .

Stereochemical and Functional Group Variations

Stereochemistry and protecting groups critically influence synthetic utility and bioactivity:

Compound Name Configuration Protecting Group Key Findings References
This compound R Boc Boc group enables selective deprotection for peptide coupling .
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid S None IC₅₀ = 6.4 kcal/mol for collagenase inhibition; substituent position affects activity .
(R)-2-((R)-3-Bromo-dihydroisoxazol-5-yl)-Boc-amino acetic acid R,R Boc Bromine and isoxazole enhance antiproliferative activity .

Key Observations :

  • R vs S Configuration : shows that (R)-configured bromo-isoxazole derivatives exhibit distinct biological activity compared to (S)-isomers, emphasizing stereochemical precision in drug design.
  • Boc Protection : The Boc group in the fluorophenyl derivative simplifies handling and prevents unwanted side reactions during synthesis, unlike unprotected analogs like the dichlorobenzyl compound in .

Key Observations :

  • Polar solvents like MeCN () or THF () are preferred for fluorinated or hydroxylated analogs.
  • Reverse-phase chromatography is common for Boc-protected compounds due to their moderate polarity .

Q & A

Q. What are the common synthetic routes for Boc-(R)-2-amino-2-(3-fluorophenyl)acetic acid, and how does the choice of fluorinating agent influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves introducing fluorine at the phenyl group and protecting the amino group. For example, fluorination of phenylacetic acid derivatives using agents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) in acetonitrile (MeCN) yields fluorinated intermediates . The solvent (e.g., MeCN vs. dichloromethane) and stoichiometry of fluorinating agents significantly impact selectivity and purity. A comparative analysis of fluorinating agents (e.g., Selectfluor vs. DAST) shows MeCN enhances electrophilic fluorination efficiency due to its polarity, reducing side reactions like over-fluorination .

Table 1 : Fluorination Conditions and Outcomes

Fluorinating AgentSolventYield (%)Purity (%)Reference
SelectfluorMeCN8598
DASTDCM6290

Q. How can researchers optimize enantiomeric excess (ee) during synthesis, and what analytical techniques validate chiral purity?

  • Methodological Answer : Enantioselective synthesis often employs chiral auxiliaries or catalysts. For Boc-protected amino acids, asymmetric hydrogenation or enzymatic resolution ensures high ee. Analytical methods include:
  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
  • NMR with Chiral Shift Reagents : Europium-based reagents induce splitting of enantiomer signals .
  • Polarimetry : Measures optical rotation, though less precise for trace impurities.
    Evidence from (R)-2-amino-2-(4-fluorophenyl)acetic acid synthesis suggests >99% ee is achievable via recrystallization in ethyl acetate/hexane .

Advanced Research Questions

Q. In solid-phase peptide synthesis (SPPS), how does the 3-fluorophenyl group influence coupling efficiency, and what strategies mitigate side reactions?

  • Methodological Answer : The electron-withdrawing 3-fluorophenyl group reduces nucleophilicity of the amino group, potentially slowing coupling. Strategies include:
  • Activation with HATU/DIPEA : Enhances coupling efficiency by forming active esters.
  • Microwave-Assisted Synthesis : Reduces reaction time and minimizes racemization .
  • Monitoring with Kaiser Test : Ensures complete deprotection before coupling.
    Studies on Boc-(R)-2-amino-2-(4-hydroxyphenyl)acetic acid show that steric hindrance from fluorine can increase racemization risk at elevated temperatures; maintaining reactions at 0–4°C mitigates this .

Q. How should researchers resolve discrepancies in reported yields for Boc-protected fluorophenyl glycine derivatives?

  • Methodological Answer : Contradictions often arise from:
  • Moisture Sensitivity : Hydrolysis of intermediates in humid conditions (e.g., trifluoroacetic acid deprotection requires anhydrous DCM) .
  • Workup Procedures : Inadequate washing (e.g., sodium bicarbonate for acidic byproducts) reduces purity.
  • Catalyst Degradation : Pd/C catalysts in hydrogenation may lose activity if not freshly prepared.
    A case study using Boc-(R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid highlights that column chromatography (silica gel, 10% MeOH/DCM) improves yield consistency by removing polar impurities .

Data Contradiction Analysis

Q. Why do solvent-dependent selectivity variations occur in fluorophenyl acetic acid syntheses?

  • Methodological Answer : Solvent polarity and hydrogen-bonding capacity alter transition states. For instance:
  • MeCN : Stabilizes charged intermediates in electrophilic fluorination, favoring meta-substitution .
  • DCM : Non-polar environment may promote para-substitution via radical pathways.
    Conflicting regioselectivity reports (e.g., meta vs. para isomers) often stem from solvent choice or competing mechanisms (e.g., SN2 vs. radical pathways) .

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